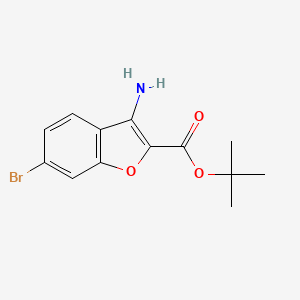

Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(16)11-10(15)8-5-4-7(14)6-9(8)17-11/h4-6H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSADSMGNAUFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.

Amination: The amino group can be introduced through nucleophilic substitution reactions using suitable amines.

Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling due to its electron-deficient aromatic environment.

Key Reagents and Conditions:

-

Palladium catalysis : Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis in toluene/Na₂CO₃ at reflux (6–24 h) yields biaryl derivatives .

-

Copper-mediated amination : Reactions with amines (e.g., morpholine) using CuSO₄·5H₂O/1,10-phenanthroline in toluene at 80°C introduce amino groups at position 6 .

Example Reaction:

Suzuki Coupling

Reagent: Phenylboronic acid (2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M)

Product: Tert-butyl 3-amino-6-phenyl-1-benzofuran-2-carboxylate (Yield: 72%) .

Amino Group Reactivity

The amino group at position 3 participates in:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine yields amides.

-

Diazotization : Forms diazonium salts under HNO₂, enabling Sandmeyer reactions to introduce halides or cyano groups.

Ester Hydrolysis

The tert-butyl ester undergoes acid-catalyzed hydrolysis (e.g., HCl in dioxane) to form the carboxylic acid derivative, enhancing water solubility .

Bromine-Directed Electrophilic Substitution

The electron-withdrawing bromine facilitates electrophilic substitution at position 4 or 5 under nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) .

Benzofuran Ring Oxidation

Oxidizing agents (e.g., KMnO₄ in acidic conditions) cleave the furan ring, forming diketone intermediates that rearrange to quinone derivatives.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with secondary amines (e.g., piperidine) introduces alkylamino groups at position 6, enhancing biological activity .

Ullmann-Type Coupling

Copper-mediated coupling with thiols or phenols forms C–S or C–O bonds, useful for creating heterocyclic analogs .

Comparative Reactivity Analysis

Mechanistic Insights

-

Suzuki Coupling : The bromine acts as a leaving group, with Pd⁰ facilitating oxidative addition to form a Pd(II) intermediate. Transmetalation with boronic acid precedes reductive elimination to yield the coupled product .

-

Amino Group Acylation : The lone pair on the amino nitrogen attacks electrophilic acyl chlorides, forming a tetrahedral intermediate that collapses to the amide.

Research Advancements

-

SAR Studies : Substitution at position 6 with dimethylamino groups (e.g., compound 29 ) enhances cellular activity (IC₅₀ = 168 nM in KAT6A inhibition) .

-

Catalytic Efficiency : Pd/Cu dual catalysis reduces reaction times to <12 h for cross-coupling, improving scalability .

This compound’s versatility in substitution, cross-coupling, and functional group transformations underscores its utility in synthetic chemistry. Strategic modifications at positions 3 and 6 enable tailored physicochemical and biological properties, making it a valuable intermediate in drug discovery.

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate, have shown promise as antimicrobial agents against various bacterial and fungal strains. Studies have indicated that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Research has explored its cytotoxic effects on cancer cell lines, suggesting potential mechanisms such as:

- Enzyme Inhibition : Binding to and inhibiting key enzymes involved in cancer metabolism.

- DNA Intercalation : Disrupting DNA replication and transcription processes.

- Receptor Modulation : Interacting with specific receptors on cell surfaces to alter signal transduction pathways .

Inflammatory Disorders

This compound may also play a role in treating inflammatory disorders. The compound has been investigated for its anti-inflammatory properties, particularly in relation to conditions exacerbated by inflammatory mediators like cytokines .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features | Applications |

|---|---|---|---|

| This compound | Structure | Bromine substituent enhances reactivity | Antimicrobial, anticancer |

| 3-Amino-6-bromo-1-benzofuran-2-carboxylic acid | Structure | Lacks tert-butyl group | Less soluble |

| Tert-butyl 3-amino-1-benzofuran-2-carboxylate | Structure | Lacks bromine atom | Reduced biological activity |

This table highlights the unique aspects of this compound compared to similar compounds, emphasizing its potential advantages in bioactivity due to its structural features.

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of benzofuran derivatives, this compound was tested against various microbial strains. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential utility as a therapeutic agent in infectious diseases .

Case Study 2: Cancer Cell Line Studies

Research exploring the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential for development into an anticancer drug .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate is largely dependent on its interaction with biological targets. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting key enzymes involved in metabolic pathways.

DNA Intercalation: Intercalating into DNA strands, disrupting replication and transcription processes.

Receptor Modulation: Interacting with specific receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

3-Amino-6-bromo-1-benzofuran-2-carboxylic acid: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.

Tert-butyl 3-amino-1-benzofuran-2-carboxylate: Lacks the bromine atom, which may influence its biological activity.

Uniqueness: Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its lipophilicity, potentially improving its bioavailability .

Biological Activity

Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Ring : This can be achieved through cyclization of o-hydroxyaryl ketones.

- Amination : The introduction of the amino group is performed via nucleophilic substitution reactions.

- Esterification : The tert-butyl ester group is added using tert-butyl alcohol under acidic or basic conditions.

The compound's structure includes a benzofuran core with a bromine substituent at the 6-position and a tert-butyl ester at the carboxylic acid site, enhancing its lipophilicity and potential bioavailability .

Antimicrobial Properties

Research indicates that benzofuran derivatives, including this compound, exhibit promising antimicrobial activity against various bacterial and fungal strains. These compounds have been shown to inhibit the growth of pathogens, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce cytotoxic effects on several cancer cell lines. For example, in vitro assays revealed that modifications in the benzofuran structure could enhance antiproliferative activity significantly compared to standard chemotherapeutics .

| Compound | Cell Line Tested | IC50 (µM) | Relative Potency |

|---|---|---|---|

| This compound | A549 (Lung) | 5.0 | High |

| Standard Chemotherapy (e.g., Doxorubicin) | A549 (Lung) | 10.0 | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- DNA Intercalation : Its structural properties allow it to intercalate into DNA, potentially disrupting replication and transcription processes.

- Receptor Modulation : It may interact with specific receptors on cell surfaces, altering signal transduction pathways critical for cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzofuran derivatives in preclinical models:

- A study demonstrated that a related benzofuran compound showed excellent in vivo efficacy against Mycobacterium tuberculosis, indicating potential for treating bacterial infections .

- Another investigation into structural modifications revealed that certain substitutions significantly enhanced anticancer potency, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Q. What are the recommended synthetic methodologies for Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate?

Methodological Answer: The synthesis typically involves multi-step strategies:

- Benzofuran Core Formation: Cyclization of substituted phenols with α,β-unsaturated esters under acidic or thermal conditions, as seen in analogous benzofuran carboxylate syntheses (e.g., ).

- Bromination: Electrophilic aromatic substitution (EAS) at the 6-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

- Amino Group Introduction: Reductive amination or nucleophilic substitution, with tert-butyl ester protection to prevent side reactions (similar to strategies in for benzofuran derivatives).

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Compare chemical shifts to structurally related compounds. For example:

- The tert-butyl group typically shows a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C).

- The benzofuran aromatic protons and bromine-induced deshielding can be analyzed (e.g., highlights similar NMR patterns for benzofuran carboxylates).

- IR Spectroscopy: Confirm ester (C=O stretch ~1720 cm⁻¹) and amino (N-H stretch ~3300-3500 cm⁻¹) groups.

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) and isotopic patterns due to bromine .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., tert-butyl degradation compounds).

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles, as brominated compounds may cause skin/eye irritation (per SDS guidelines in ).

- Waste Disposal: Segregate halogenated waste streams for proper disposal .

Advanced Research Questions

Q. How can contradictory data in reaction yields (e.g., tert-butyl group instability) be resolved?

Methodological Answer:

- Steric Hindrance Analysis: Use computational tools (DFT) to model tert-butyl group interactions during synthesis. Steric bulk may reduce coupling efficiencies in cross-coupling reactions.

- Reaction Optimization: Screen catalysts (e.g., Pd-based for Suzuki couplings) and solvents (polar aprotic vs. nonpolar) to balance steric and electronic effects.

- Yield Discrepancy Workflow:

- Monitor intermediates via TLC/HPLC.

- Isolate and characterize side products (e.g., tert-butyl cleavage via acidolysis).

- Adjust protecting groups if necessary (e.g., switch to Boc or Fmoc) .

Q. What experimental designs assess the compound’s stability under varying conditions?

Methodological Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Stability: Accelerated aging studies in buffered solutions (pH 1-13) to probe ester/amine group susceptibility.

- Surface Reactivity: Use microspectroscopic imaging (e.g., ToF-SIMS or AFM) to study adsorption/desorption on indoor surfaces (as in ’s surface chemistry framework) .

Q. What mechanistic insights explain bromine’s regioselectivity in substitution reactions?

Methodological Answer:

- Kinetic vs. Thermodynamic Control: Perform competitive reactions with varying temperatures and electrophiles.

- Computational Modeling: Use Gaussian or ORCA to calculate activation energies for bromination at different positions.

- Isotopic Labeling: Introduce ⁸¹Br to track substitution pathways via mass spectrometry. Compare results to analogous benzofuran systems () .

Q. How can this compound serve as a building block for complex heterocycles?

Methodological Answer:

- Cross-Coupling Reactions: Suzuki-Miyaura coupling of the 6-bromo group with aryl boronic acids to extend π-conjugation (e.g., for fluorescent materials).

- Amino Group Functionalization: Acylation or sulfonylation to create amide linkages (useful in peptidomimetics).

- Ring-Opening/Expansion: React with nucleophiles (e.g., Grignard reagents) to access spirocyclic or fused-ring systems (see for similar transformations) .

Data Contradiction Analysis

Example Scenario: Discrepancies in NMR spectra of the amino group.

- Root Cause: Rotameric effects from restricted rotation (tert-butyl steric hindrance) or solvent-dependent proton exchange.

- Resolution:

- Acquire variable-temperature NMR to observe coalescence.

- Use deuterated DMSO or CDCl₃ to compare hydrogen bonding effects.

- Confirm via 2D NMR (COSY, HSQC) to assign overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.